3-(3-fluorophenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione 3-(3-fluorophenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15054786
InChI: InChI=1S/C22H15FN4O3S2/c1-31-16-7-5-13(6-8-16)20-24-18(30-25-20)12-26-17-9-10-32-19(17)21(28)27(22(26)29)15-4-2-3-14(23)11-15/h2-11H,12H2,1H3
SMILES:
Molecular Formula: C22H15FN4O3S2
Molecular Weight: 466.5 g/mol

3-(3-fluorophenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

CAS No.:

Cat. No.: VC15054786

Molecular Formula: C22H15FN4O3S2

Molecular Weight: 466.5 g/mol

* For research use only. Not for human or veterinary use.

3-(3-fluorophenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione -

Specification

Molecular Formula C22H15FN4O3S2
Molecular Weight 466.5 g/mol
IUPAC Name 3-(3-fluorophenyl)-1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione
Standard InChI InChI=1S/C22H15FN4O3S2/c1-31-16-7-5-13(6-8-16)20-24-18(30-25-20)12-26-17-9-10-32-19(17)21(28)27(22(26)29)15-4-2-3-14(23)11-15/h2-11H,12H2,1H3
Standard InChI Key XYALSEQPOBKQPJ-UHFFFAOYSA-N
Canonical SMILES CSC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC(=CC=C5)F)SC=C4

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound's systematic IUPAC name – 3-(3-fluorophenyl)-1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione – precisely describes its complex polycyclic structure. Key compositional features include:

PropertyValue
Molecular FormulaC₂₂H₁₅FN₄O₃S₂
Molecular Weight466.5 g/mol
CAS Registry Number1226448-38-9
PubChem CID49673300

The structural configuration combines a thieno[3,2-d]pyrimidine-2,4-dione core substituted at position 1 with a (3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl group and at position 3 with a 3-fluorophenyl moiety .

Synthetic Methodology

Key Reaction Pathways

Synthesis typically proceeds through a seven-step sequence beginning with the formation of the thienopyrimidine core:

  • Core Assembly: Condensation of 3-fluorophenyl isocyanate with 2-aminothiophene-3-carboxylate under Dean-Stark conditions yields the thieno[3,2-d]pyrimidine-2,4-dione scaffold .

  • Oxadiazole Construction: Reaction of 4-(methylthio)benzohydrazide with cyanogen bromide in ethanol produces the 1,2,4-oxadiazole intermediate.

  • Mannich-Type Coupling: The critical C–N bond formation between the oxadiazole and thienopyrimidine components employs paraformaldehyde in refluxing dimethylformamide (DMF), achieving 68–72% yields .

Optimized Conditions:

  • Temperature: 110–115°C (reflux)

  • Solvent: Anhydrous DMF

  • Catalyst: Anhydrous potassium carbonate

  • Reaction Time: 18–24 hours

Purification and Characterization

Final purification uses gradient silica column chromatography (hexane:ethyl acetate 3:1 → 1:2) followed by recrystallization from ethanol/water (4:1). Purity verification involves:

  • HPLC (C18 column, 95% methanol): t_R = 8.42 min

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (d, J = 7.5 Hz, 2H), 7.89 (s, 1H), 7.45–7.38 (m, 3H)

Biological Activity Profile

Antiproliferative Effects

In NCI-60 screening panels, the compound demonstrated sub-micromolar activity against multiple cancer lineages:

Cell LineGI₅₀ (μM)Selectivity Index (vs. HEK293)
MCF-7 (Breast)0.8912.4
A549 (Lung)1.129.8
PC-3 (Prostate)1.547.1

Mechanistic studies indicate dual inhibition of topoisomerase IIα (IC₅₀ = 0.34 μM) and phosphoinositide 3-kinase γ (PI3Kγ; IC₅₀ = 1.02 μM) . The fluorine atom enhances DNA intercalation by 27% compared to non-fluorinated analogs .

Structure-Activity Relationships

Critical functional group contributions:

  • 3-Fluorophenyl: Increases membrane permeability (LogP = 2.89 vs. 2.21 for phenyl) and stabilizes charge-transfer complexes with DNA bases .

  • Methylthio Group: Enhances metabolic stability (t₁/₂ = 4.7 h in human microsomes) via sulfur-mediated cytochrome P450 inhibition.

  • Oxadiazole Linker: Maintains planarity for intercalation while allowing conformational flexibility for target adaptation .

Pharmacokinetic Properties

ParameterValue (Rat IV)Human Prediction (70 kg)
Vd (L/kg)3.2224 L
Cl (mL/min/kg)12.4868 mL/min
Oral Bioavailability58.7%42–51%
Plasma Protein Binding89.3%92.1%

The methylthio group undergoes oxidative metabolism to sulfoxide and sulfone derivatives, both retaining >60% parent compound activity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator